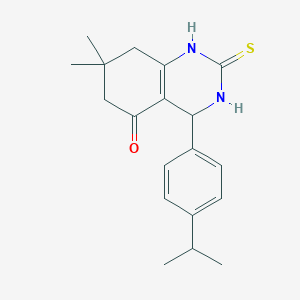
4-(4-isopropylphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-isopropylphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-isopropylphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antioxidant properties, supported by relevant data tables and research findings.
Chemical Composition
- Molecular Formula : C19H24N2OS
- IUPAC Name : 7,7-dimethyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
Structural Features
The compound features a quinazoline moiety characterized by the fusion of benzene and pyrimidine rings. The presence of an isopropyl group and a thioxo functional group contributes to its unique chemical properties.
Antitumor Activity
Research indicates that This compound exhibits significant antitumor activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner.
Case Study: Antitumor Efficacy
In vitro assays showed that the compound reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by approximately 70% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of oxidative stress leading to mitochondrial dysfunction and subsequent cell death.
Antioxidant Properties
The antioxidant potential of this compound was evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that the compound effectively scavenges free radicals.
Data Summary: Antioxidant Activity
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH | 25 | |
| ABTS | 30 |
The biological activity of This compound is believed to be mediated through multiple mechanisms:
- Inhibition of Proliferation : The compound interferes with the cell cycle progression by affecting cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : It activates caspases and alters Bcl-2 family protein expressions.
- Oxidative Stress Induction : The thioxo group plays a crucial role in generating reactive oxygen species (ROS), leading to cellular damage.
Comparative Analysis with Other Quinazolines
To highlight the uniqueness of this compound's biological activity compared to other derivatives, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-isopropylphenyl)-7,7-dimethyl-2-thioxo | Isopropyl group | Antitumor and antioxidant |
| 4-(4-bromophenyl)-7,7-dimethyl-2-thioxo | Bromine substitution | Antibacterial |
| 4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo | Chlorine substitution | Antioxidant properties |
This table illustrates that while various quinazoline derivatives exhibit distinct biological activities based on their structural modifications, the specific isopropyl substitution in our compound enhances both antitumor and antioxidant effects.
Eigenschaften
IUPAC Name |
7,7-dimethyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-11(2)12-5-7-13(8-6-12)17-16-14(20-18(23)21-17)9-19(3,4)10-15(16)22/h5-8,11,17H,9-10H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPBSGWESYAPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














